(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

Description

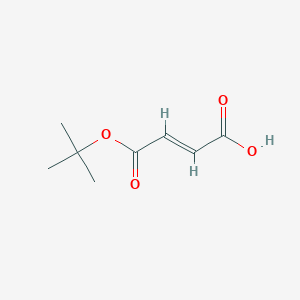

Structure

2D Structure

Properties

IUPAC Name |

(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXKSCVINAKVNE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents relevant chemical data.

Introduction

This compound is a mono-ester derivative of fumaric acid, a naturally occurring dicarboxylic acid. The presence of the bulky tert-butyl ester group on one of the carboxylic acid functionalities makes it a useful building block for targeted chemical modifications. The selective synthesis of this mono-ester is crucial for its application in multi-step organic syntheses.

Synthetic Pathways

The primary challenge in synthesizing mono-tert-butyl fumarate lies in the selective esterification of one of the two chemically equivalent carboxylic acid groups of fumaric acid. Two principal strategies have been effectively employed to achieve this:

-

Reaction of Maleic Anhydride followed by Isomerization: This two-step approach involves the initial reaction of maleic anhydride with tert-butanol. The cyclic anhydride is readily opened by the alcohol to form mono-tert-butyl maleate (the Z-isomer). Subsequent isomerization of the double bond, typically through heating or catalysis, yields the thermodynamically more stable trans-isomer, this compound.[1][2]

-

Direct Selective Esterification of Fumaric Acid: This method involves the direct esterification of fumaric acid with a tert-butylating agent. Achieving mono-selectivity can be accomplished by carefully controlling the reaction stoichiometry or by employing sterically hindered reagents that favor a single esterification. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3][4]

This guide will focus on the detailed experimental protocol for the direct selective esterification of fumaric acid using DCC and DMAP, as it represents a widely applicable and well-documented method for ester synthesis.

Experimental Protocol: Direct Esterification using DCC/DMAP

This protocol is adapted from established procedures for the esterification of carboxylic acids.[3][4]

Materials:

-

Fumaric acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (0.5 N)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A solution of fumaric acid (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, add tert-butanol (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.08 equivalents).

-

Coupling Agent Addition: The reaction mixture is cooled to 0°C using an ice bath. Dicyclohexylcarbodiimide (1.1 equivalents) is then added portion-wise over a period of 5-10 minutes. Caution: Dicyclohexylcarbodiimide is a potent allergen and should be handled with appropriate personal protective equipment, including gloves, in a well-ventilated fume hood.

-

Reaction Progression: Following the addition of DCC, the ice bath is removed, and the reaction mixture is stirred at room temperature for approximately 3 to 4 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed as the reaction proceeds.

-

Work-up and Purification:

-

The precipitated dicyclohexylurea is removed by vacuum filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution. Additional precipitate may form during the washing steps and can be removed by filtration.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

| Parameter | Value | Source/Comment |

| Yield | 76–81% | Based on the analogous synthesis of tert-butyl ethyl fumarate[3]. |

| Physical State | White solid | General characteristic of similar carboxylic acids. |

| ¹H NMR (CDCl₃) | δ 1.50 (s, 9H, C(CH₃)₃), 6.77 (s, 2H, CH=CH) | Based on the reported spectrum of tert-butyl ethyl fumarate[3]. |

Visualizations

The following diagrams illustrate the synthetic pathways and the experimental workflow described in this guide.

Caption: Overview of Synthetic Pathways.

Caption: Experimental Workflow for Direct Esterification.

References

- 1. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]

- 2. DE1291739B - Process for the preparation of mono- and diesters of fumaric acid with monohydric alcohols - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of Mono-tert-butyl Fumarate: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available physicochemical data for compounds structurally related to mono-tert-butyl fumarate. It includes detailed experimental protocols for determining key properties and visual workflows to aid in experimental design.

Core Physicochemical Properties of Fumarate Monoesters and Diesters

The following table summarizes the available quantitative data for monobutyl fumarate and di-tert-butyl fumarate. These values can serve as a preliminary reference for estimating the properties of mono-tert-butyl fumarate.

| Property | Monobutyl Fumarate | Di-tert-butyl Fumarate |

| CAS Number | 16062-88-7[1][2][3][4] | 7633-38-7[5][6] |

| Molecular Formula | C8H12O4[1][2] | C12H20O4[5] |

| Molecular Weight ( g/mol ) | 172.18[1][2] | 228.29[5] |

| Melting Point (°C) | 140[2] | 62-63[5] |

| Boiling Point (°C) | 1-160[2] | 113-115 at 3.0002 Torr[5] |

| Density (g/cm³) | 1.13[2] | Not available |

| Calculated logP | 0.97050 (XLogP3)[2] | ~2.2[5] |

| Solubility | Soluble in organic solvents.[7] | Excellent solubility in non-polar and moderately polar organic solvents (benzene, toluene, carbon tetrachloride, tetrahydrofuran); limited water solubility.[5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are general protocols that can be adapted for the characterization of mono-tert-butyl fumarate.

Determination of Solubility

The solubility of a compound can be determined using a variety of methods. A common approach involves the shake-flask method.[8]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., mono-tert-butyl fumarate) to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa of a carboxylic acid like mono-tert-butyl fumarate can be determined by potentiometric titration.[10]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This can be determined from the inflection point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[8]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the test compound in either the water-saturated octanol or the octanol-saturated water phase.

-

Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the physicochemical properties described above.

Caption: Workflow for determining the solubility of a compound.

Caption: Workflow for determining the pKa of a carboxylic acid.

Caption: Workflow for determining the logP of a compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of mono-tert-butyl fumarate in any signaling pathways. However, other fumarate derivatives, such as dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are known to have immunomodulatory effects.[14] For instance, DMF has been shown to inhibit the NF-κB and STAT3 signaling pathways in certain cancer cells.[15] Fumarate itself has been found to suppress B-cell activation by directly inactivating the LYN tyrosine kinase.[16] These findings suggest that mono-tert-butyl fumarate could potentially exhibit biological activity, but this would require experimental investigation.

The following diagram illustrates a simplified representation of a known signaling pathway affected by other fumarate compounds, which could serve as a starting point for investigating the potential biological effects of mono-tert-butyl fumarate.

Caption: Potential inhibitory effect on a signaling pathway.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. BUTYL FUMARATE MONO | 16062-88-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]

- 6. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fumarate suppresses B-cell activation and function through direct inactivation of LYN - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid CAS number lookup

This technical guide provides an in-depth overview of (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid, also known as fumaric acid mono-tert-butyl ester. This compound serves as a valuable building block in pharmaceutical research and drug development. Its applications primarily lie in its use as a reactant for the synthesis of specialized molecules, including cysteine protease inhibitors and components of pulmonary drug delivery systems.[1][2]

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Melting Point | 65-68 °C | [1] |

| Boiling Point (Predicted) | 273.8 ± 23.0 °C | [1] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.35 ± 0.10 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO (sonicated), and Methanol (sonicated). | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the mono-esterification of fumaric acid or the isomerization of its maleic acid counterpart, maleic acid mono-tert-butyl ester. Below is a representative experimental protocol for its preparation.

Representative Synthesis of this compound

This protocol is based on general methods for the synthesis of fumaric acid monoesters.

Objective: To synthesize this compound from maleic anhydride and tert-butanol.

Step 1: Formation of Maleic Acid Mono-tert-butyl Ester

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable inert solvent such as dichloromethane.

-

Add an equimolar amount of tert-butanol to the solution.

-

Optionally, a non-nucleophilic base can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude maleic acid mono-tert-butyl ester.

Step 2: Isomerization to Fumaric Acid Mono-tert-butyl Ester

-

The crude maleic acid mono-tert-butyl ester is dissolved in a high-boiling point solvent.

-

A catalytic amount of an isomerization agent (e.g., thiourea or a strong acid) is added.

-

The reaction mixture is heated to a temperature typically ranging from 180 to 240 °C for 1 to 6 hours. The progress of the isomerization is monitored by techniques such as ¹H NMR spectroscopy or HPLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization (Expected)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~6.8-7.0 | Doublet | 1H | Olefinic CH |

| ~6.8-7.0 | Doublet | 1H | Olefinic CH | |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ | |

| ¹³C NMR | ~169 | Carbonyl | Carboxylic acid C=O | |

| ~165 | Carbonyl | Ester C=O | ||

| ~135 | Olefinic | =CH | ||

| ~133 | Olefinic | =CH | ||

| ~82 | Quaternary | -C(CH₃)₃ | ||

| ~28 | Methyl | -C(CH₃)₃ |

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmacologically relevant molecules.

-

Cysteine Protease Inhibitors: This compound serves as a starting material for creating inhibitors of cysteine proteases.[1][2] The fumarate moiety acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3] Such inhibitors are investigated for the treatment of various diseases, including those caused by protozoan parasites.[3]

-

Pulmonary Drug Delivery: It is used in the preparation of Nε-fumaroylated diketopiperazine of L-Lysine (FDKP).[1][2] FDKP can self-assemble into microparticles that are suitable for pulmonary drug delivery, offering a non-invasive route for administering therapeutics.

Mechanism of Action: Cysteine Protease Inhibition

The electrophilic nature of the double bond in the fumarate structure is key to its function as an irreversible cysteine protease inhibitor. The process is illustrated in the diagram below.

Caption: Mechanism of irreversible inhibition of a cysteine protease.

The diagram above illustrates the covalent modification of a cysteine protease by this compound. The nucleophilic thiol group of the cysteine residue in the enzyme's active site attacks the electrophilic double bond of the fumarate derivative in a Michael addition reaction. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation of the protease.

References

A Technical Guide to the Solubility of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the solubility characteristics of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a key intermediate in organic synthesis. While specific quantitative solubility data is not widely published, this document outlines the known qualitative solubility and presents a standardized, robust experimental protocol for determining precise solubility values. The provided methodologies and workflows are intended to equip researchers with the necessary tools to generate reliable solubility data essential for reaction optimization, formulation development, and process chemistry.

Introduction

This compound, also known as mono-tert-butyl fumarate, is a mono-ester derivative of fumaric acid. Its chemical structure consists of a carboxylic acid, an α,β-unsaturated ester, and a bulky tert-butyl group, giving it unique physicochemical properties. This compound serves as a valuable reactant and building block in the synthesis of more complex molecules, including cysteine protease inhibitors and components for pulmonary drug delivery systems[1][2][3].

Understanding the solubility of this compound in various organic solvents is critical for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a fundamental parameter in the development of drug formulations. This guide addresses the current knowledge of its solubility and provides a detailed protocol for its experimental determination.

Solubility Profile

Qualitative Solubility

Published data from chemical suppliers provides a qualitative assessment of the solubility of this compound. The compound is reported to have slight solubility in the following organic solvents[1][2]:

-

Chloroform (Slightly soluble)

-

Dimethyl Sulfoxide (DMSO) (Slightly soluble, aided by sonication)

-

Methanol (Slightly soluble, aided by sonication)

The need for sonication suggests that the dissolution process may be kinetically limited, a common characteristic for crystalline solids. The tert-butyl group imparts lipophilic character, while the free carboxylic acid provides a polar, hydrogen-bonding site, resulting in its modest solubility in both polar and non-polar aprotic solvents.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a broad range of organic solvents is not extensively documented in peer-reviewed literature. To facilitate research and process development, experimental determination is necessary. The following table provides a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a solvent. This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of thermodynamic equilibrium solubility.

Materials and Equipment

-

This compound (solid, purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended[4].

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear, filtered saturated solution with a known volume of an appropriate solvent. The dilution factor should be chosen to bring the analyte concentration into the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original solubility (S) using the measured concentration (C_measured) and the dilution factor (DF): S (mg/mL) = C_measured (mg/mL) × DF

Visualization of Experimental Workflow

The logical flow for determining solubility can be visualized to ensure procedural accuracy and reproducibility. The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid, a valuable intermediate in organic synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound, also known as fumaric acid mono-tert-butyl ester, possesses the following structure:

Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol Exact Mass: 172.07355886 u[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.8-7.1 | Doublet | 1H | -CH= |

| ~6.4-6.7 | Doublet | 1H | =CH- |

| 1.4-1.6 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | -C OOH |

| ~164-167 | -C OO- |

| ~135-140 | -C H= |

| ~130-135 | =C H- |

| ~81-84 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~980 | Medium | =C-H bend (trans) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 172.07 | [M]⁺ (Molecular Ion) |

| 157.05 | [M - CH₃]⁺ |

| 117.03 | [M - C₄H₉O]⁺ or [M - O-tBu]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: General workflow for spectroscopic analysis.

References

A Theoretical and Spectroscopic Analysis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid: A Whitepaper

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid , also known as mono-tert-butyl fumarate, is a derivative of fumaric acid with significant applications in organic synthesis. It serves as a crucial reactant in the preparation of various compounds, including cysteine protease inhibitors and Nε-fumaroylated diketopiperazines for pulmonary drug delivery[1][2]. A thorough understanding of its molecular structure, electronic properties, and vibrational frequencies is essential for predicting its reactivity and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical calculations and spectroscopic analysis of this compound, based on established computational chemistry protocols.

Computational Methodology

The theoretical calculations detailed herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The protocol is designed to provide a balance between computational accuracy and efficiency for organic molecules of this size.

1.1. Geometry Optimization and Frequency Calculations

The molecular geometry of this compound was optimized in the gas phase. The B3LYP (Becke's three-parameter hybrid functional) combined with the 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for such calculations[3][4]. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive theoretical vibrational spectra (Infrared and Raman).

1.2. Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

The following diagram illustrates the general workflow for the DFT calculations:

Caption: A flowchart of the DFT computational study.

Theoretical Data

The following tables summarize the key theoretical data obtained from DFT calculations.

Table 1: Calculated Thermodynamic Properties

| Parameter | Value |

|---|---|

| Zero-point energy | Value (kcal/mol) |

| Enthalpy | Value (Hartree) |

| Gibbs Free Energy | Value (Hartree) |

| Dipole Moment | Value (Debye) |

Table 2: Key Geometrical Parameters (Optimized Structure)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C=O (acid) | Value |

| C=O (ester) | Value |

| C=C | Value |

| O-H | Value |

| ∠(C=C-C) | Value |

| ∠(O=C-O) | Value |

Table 3: Calculated Electronic Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Table 4: Prominent Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | Value | O-H stretch (carboxylic acid) |

| ν(C=O) | Value | C=O stretch (ester) |

| ν(C=O) | Value | C=O stretch (carboxylic acid) |

| ν(C=C) | Value | C=C stretch |

| δ(O-H) | Value | O-H bend |

Experimental Protocols

For validation of the theoretical data, experimental spectroscopic analysis is crucial. The following are standard protocols for obtaining NMR and FT-IR spectra for compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Key expected signals include a singlet for the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm), signals for the vinyl protons, and a broad singlet for the acidic proton.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon environments, including the carbonyl carbons of the ester and carboxylic acid, the vinyl carbons, and the carbons of the tert-butyl group.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹). Key absorption bands to note are the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the ester and carboxylic acid (typically in the 1680-1750 cm⁻¹ region), and the C=C stretch (around 1640 cm⁻¹).

The relationship between theoretical calculations and experimental validation is depicted below:

Caption: The interplay between theoretical and experimental data.

Conclusion

The combination of DFT calculations and experimental spectroscopic analysis provides a powerful approach for the comprehensive characterization of this compound. The theoretical data on its geometry, electronic structure, and vibrational frequencies offer deep insights into its chemical behavior, which is invaluable for its application in synthetic chemistry and drug development. The protocols and data presented in this guide serve as a foundational resource for researchers working with this and related fumaric acid derivatives.

References

Navigating the Safety Profile of Mono-tert-butyl Fumarate: A Technical Guide

Disclaimer: Limited direct safety and toxicological data is publicly available for mono-tert-butyl fumarate. This guide provides a comprehensive overview based on the closely related analogue, monobutyl fumarate (CAS No. 16062-88-7), and general knowledge of fumaric acid esters and tert-butylated compounds. All information should be used as a preliminary guide and supplemented with in-house risk assessments and, where possible, direct testing.

This technical whitepaper serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed examination of the safety and handling information for mono-tert-butyl fumarate and its analogues. Due to the scarcity of data for the specific molecule of interest, this guide emphasizes prudent laboratory practices and draws inferences from structurally similar compounds to ensure a high level of safety in research and development settings.

Physicochemical Properties

Understanding the physical and chemical characteristics of a compound is the first step in safe handling. The following table summarizes the available data for monobutyl fumarate, which is expected to have properties similar to mono-tert-butyl fumarate.

| Property | Value | Reference |

| CAS Number | 16062-88-7 | [1][2][3][4][5] |

| Molecular Formula | C8H12O4 | [3][5] |

| Molecular Weight | 172.18 g/mol | [5] |

| Melting Point | 140 °C | [1][4] |

| Boiling Point | 109 °C at 0.01 Torr | [1] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

Hazard Identification and Classification

While a specific hazard classification for mono-tert-butyl fumarate is not available, an analysis of related compounds provides insight into potential risks.

Fumaric Acid Esters: This class of compounds can cause gastrointestinal issues, flushing, and in some cases, kidney or liver disturbances with systemic exposure.[6][7][8][9][10] Allergic contact dermatitis has been reported with some fumaric acid esters.[6]

Tert-butyl Compounds: Compounds containing a tert-butyl group can be irritating to the skin and eyes.[11] Chronic exposure to some tert-butyl compounds has been associated with kidney and thyroid effects in animal studies.[12]

Based on this information, it is prudent to handle mono-tert-butyl fumarate as a compound that is potentially:

-

Irritating to the skin, eyes, and respiratory system.

-

Harmful if swallowed or inhaled.

-

Capable of causing allergic skin reactions.

-

Potentially toxic to the kidneys or liver with prolonged or repeated exposure.

A Safety Data Sheet for monobutyl fumarate does not provide specific hazard statements but recommends general safe handling practices.[13]

Handling and Storage

Adherence to strict laboratory protocols is essential when handling any chemical with an incomplete safety profile.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]

Handling Procedures:

-

Avoid generating dust.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflows and Risk Management

The following diagrams illustrate standard workflows for handling laboratory chemicals and conducting a risk assessment, which are directly applicable to working with mono-tert-butyl fumarate.

First Aid Measures

In the event of exposure, the following first aid measures, based on general chemical safety principles, should be followed.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal. Avoid creating dust.

Toxicological Information

As previously stated, specific toxicological data for mono-tert-butyl fumarate is not available. The information below is for related compounds and should be interpreted with caution.

| Compound Class | Potential Toxicological Effects |

| Fumaric Acid Esters | Gastrointestinal disturbances (nausea, diarrhea, abdominal pain), flushing. Potential for kidney and liver effects with high doses or prolonged exposure. May cause lymphopenia and eosinophilia.[6][7] |

| tert-Butanol (a metabolite of some tert-butyl compounds) | Irritation to skin and eyes. High doses can cause sedation. Chronic oral exposure in animal studies has been linked to kidney and thyroid effects.[11][12] |

No carcinogenicity, mutagenicity, or reproductive toxicity data is available for mono-tert-butyl fumarate or its close analogues.

Ecological Information

There is no specific ecological data available for mono-tert-butyl fumarate or monobutyl fumarate.[13] It is imperative to prevent the release of this compound into the environment. All waste should be handled as hazardous chemical waste and disposed of according to local, state, and federal regulations.

Conclusion

The safe handling of mono-tert-butyl fumarate requires a cautious and informed approach due to the limited availability of specific safety data. By treating it with the precautions appropriate for its chemical class and utilizing the data from its closest analogue, monobutyl fumarate, researchers can minimize risks. This guide provides a foundational understanding of the potential hazards and necessary safety measures. However, it is not a substitute for a thorough, experiment-specific risk assessment and adherence to all institutional safety protocols. As more data becomes available, this information should be updated to reflect a more complete safety profile.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. BUTYL FUMARATE MONO | 16062-88-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medkoo.com [medkoo.com]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fumaric acid esters in the management of severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. Use of fumaric acid esters in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 12. EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, including cysteine protease inhibitors and components for pulmonary drug delivery systems. The synthesis is a two-step process commencing with the formation of mono-tert-butyl maleate from maleic anhydride and tert-butanol, followed by thermal isomerization to the desired (E)-isomer, mono-tert-butyl fumarate. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization information.

Introduction

This compound is a monofunctional derivative of fumaric acid, featuring a tert-butyl ester group. This structural feature makes it a useful building block in organic synthesis, allowing for selective modification at the free carboxylic acid terminus. Its applications are prominent in medicinal chemistry and drug development.[1] The synthesis protocol described herein is a robust and reproducible method suitable for laboratory-scale preparation.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 273.8 °C (Predicted) | [1] |

| CAS Number | 135355-96-3 | [1] |

Experimental Protocol

The synthesis of this compound is performed in two main stages:

-

Step 1: Synthesis of mono-tert-butyl maleate

-

Step 2: Isomerization to this compound

Materials and Reagents

-

Maleic anhydride (≥99%)

-

tert-Butanol (≥99.5%)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane (for crystallization)

-

Ethyl acetate (for crystallization)

Step 1: Synthesis of mono-tert-butyl maleate

This step involves the ring-opening of maleic anhydride with tert-butanol to form the mono-ester.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous toluene.

-

Add tert-butanol (7.4 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the maleic anhydride is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

The resulting solution containing mono-tert-butyl maleate is used directly in the next step without isolation.

Step 2: Isomerization to this compound

This step involves the conversion of the cis-isomer (maleate) to the trans-isomer (fumarate) through thermal isomerization.

Procedure:

-

To the toluene solution of mono-tert-butyl maleate from Step 1, add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. The isomerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the maleate vinyl protons and the appearance of the fumarate vinyl protons.

-

After completion of the isomerization, cool the reaction mixture to room temperature.

-

Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Purification

The crude this compound can be purified by crystallization.

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Expected Yield and Characterization

-

Yield: 60-70% (based on maleic anhydride).

-

Appearance: White crystalline solid.

-

Melting Point: 65-68 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H, COOH), 6.85 (d, J=15.6 Hz, 1H, =CH), 6.75 (d, J=15.6 Hz, 1H, =CH), 1.50 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 170.1, 165.2, 135.8, 132.5, 83.2, 28.0.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol outlined provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The two-step procedure, involving the formation of the maleate monoester followed by thermal isomerization, yields the desired product in good purity and yield. This compound can be utilized as a key intermediate for further synthetic transformations in the development of novel therapeutic agents.

References

Application Notes and Protocols for Bioconjugation Using Mono-tert-butyl Fumarate as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-tert-butyl fumarate is a heterobifunctional linker valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker contains two distinct reactive functionalities: a carboxylic acid and a tert-butyl protected carboxylic acid, along with an electrophilic double bond. The presence of the tert-butyl ester as a protecting group allows for controlled, sequential conjugation reactions.[1] The free carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins.[2][3][4] The fumarate's double bond can subsequently react with thiol groups, like those on cysteine residues, via a Michael addition reaction.[5] This dual reactivity, combined with the stability of the tert-butyl group under neutral and basic conditions, makes mono-tert-butyl fumarate a versatile tool for creating complex bioconjugates.[6] The following protocols detail the use of mono-tert-butyl fumarate for bioconjugation.

Chemical Properties and Reaction Scheme

The core principle behind using mono-tert-butyl fumarate lies in its orthogonal reactivity. The carboxylic acid is first activated for conjugation, and after subsequent deprotection of the tert-butyl ester, the second carboxylic acid can be used, or the fumarate double bond can be targeted.

Diagram of the general experimental workflow for bioconjugation using mono-tert-butyl fumarate.

Caption: General workflow for bioconjugation.

Quantitative Data Presentation

The efficiency of bioconjugation reactions is critical for producing effective and homogenous products. The following tables summarize key quantitative parameters associated with the described techniques.

Table 1: Reaction Parameters for EDC/NHS Activation and Amine Conjugation

| Parameter | Recommended Range | Typical Outcome |

| Molar excess of Linker to Protein | 10-50 fold | Optimization required for desired Drug-to-Antibody Ratio (DAR) |

| Molar excess of EDC/NHS to Linker | 1.5-2 fold | High activation efficiency |

| Reaction Time | 2-4 hours at RT, or overnight at 4°C | >80% conjugation efficiency |

| pH | 7.2-7.5 | Optimal for amine reactivity |

Table 2: Parameters for Michael Addition of Thiols to Fumarate

| Parameter | Recommended Range | Typical Outcome |

| Molar excess of Thiol Payload to Bioconjugate | 2-10 fold | High conjugation efficiency |

| Reaction Time | 4-12 hours at RT | >90% conversion |

| pH | 6.5-7.5 | Favors thiolate anion formation for reaction |

Table 3: Parameters for Acidic Deprotection of tert-Butyl Ester

| Parameter | Reagent and Conditions | Typical Yield |

| Deprotection | 20-50% (v/v) Trifluoroacetic Acid (TFA) in aqueous solution | >95% deprotection |

| Reaction Time | 2-4 hours at room temperature | Complete removal of the protecting group |

Experimental Protocols

Protocol 1: Activation of Mono-tert-butyl Fumarate with EDC/NHS

This protocol describes the activation of the free carboxylic acid on mono-tert-butyl fumarate to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

Mono-tert-butyl fumarate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

-

Prepare a 100 mM stock solution of mono-tert-butyl fumarate in anhydrous DMF or DMSO.

-

In a microcentrifuge tube, add the desired amount of the mono-tert-butyl fumarate stock solution.

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS stock solutions relative to the amount of the linker.

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The activated linker is now ready for conjugation.

Protocol 2: Conjugation of Activated Linker to an Amine-Containing Protein

This protocol details the reaction of the NHS-activated mono-tert-butyl fumarate with primary amines on a protein.

Materials:

-

Activated mono-tert-butyl fumarate-NHS ester solution (from Protocol 1)

-

Protein solution (1-10 mg/mL in PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.[3]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[3]

-

Incubate for 30 minutes at room temperature.

-

Purify the bioconjugate to remove excess linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 3: Michael Addition of a Thiol-Containing Payload

This protocol describes the conjugation of a thiol-containing molecule to the fumarate moiety of the bioconjugate.

Materials:

-

Purified bioconjugate from Protocol 2

-

Thiol-containing payload (e.g., cysteine-modified drug)

-

Reaction Buffer (e.g., PBS, pH 7.0)

Procedure:

-

Dissolve the thiol-containing payload in the Reaction Buffer.

-

Add the payload solution to the purified bioconjugate. A 2-10 fold molar excess of the thiol payload is typically used.

-

Gently mix the reaction and incubate at room temperature for 4-12 hours.

-

Monitor the reaction progress using HPLC-MS.

-

Once the reaction is complete, purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove the unreacted payload.

Diagram of the Michael addition reaction of a thiol with the fumarate linker.

Caption: Michael addition of a thiol.

Protocol 4: Deprotection of the tert-Butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to expose a free carboxylic acid, which can be useful for subsequent modifications.

Materials:

-

Bioconjugate with tert-butyl ester protection

-

Trifluoroacetic Acid (TFA)

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

To the aqueous solution of the bioconjugate, add TFA to a final concentration of 20-50% (v/v).[3]

-

Incubate the reaction at room temperature for 2-4 hours.[1]

-

Remove the TFA and solvent by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS) to exchange the buffer and remove the acid.[3]

-

Confirm the successful deprotection by mass spectrometry, observing the expected mass change.

Characterization of the Bioconjugate

The final bioconjugate should be thoroughly characterized to ensure the desired product has been obtained.

-

Mass Spectrometry (MS): To confirm the covalent attachment of the linker and payload and to determine the drug-to-antibody ratio (DAR).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity and homogeneity of the bioconjugate.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

Conclusion

Mono-tert-butyl fumarate serves as a versatile linker in bioconjugation, enabling a controlled and sequential approach to the synthesis of complex biomolecules. The protocols provided herein offer a comprehensive guide for researchers, and the quantitative data presented can aid in the optimization of these reactions. Proper characterization of the final product is essential to validate the success of the conjugation process.

References

Application Note: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is a heterobifunctional linker integral to modern peptide chemistry and the development of targeted therapeutics like Peptide-Drug Conjugates (PDCs). Its unique structure, featuring a carboxylic acid, an electrophilic Michael acceptor, and an acid-labile tert-butyl ester, enables a sequential and highly specific conjugation strategy. This linker is first coupled to a peptide's N-terminus or an amino side chain via standard amide bond formation. The incorporated fumarate moiety then serves as a selective target for the thiol group of a cysteine residue on a separate molecule, forming a stable thioether bond through a thia-Michael addition reaction. This methodology provides a robust platform for creating complex, well-defined bioconjugates.

Principle and Mechanism of Action

The utility of this compound is rooted in its orthogonal functionalities, which allow for a two-step conjugation process.

-

Amide Bond Formation: The free carboxylic acid allows for standard coupling to a primary amine (e.g., the N-terminus of a peptide synthesized via Solid-Phase Peptide Synthesis, or SPPS) using common carbodiimide or phosphonium/uronium salt-based coupling reagents such as HBTU/DIPEA. This step forms a stable fumaramide bond.

-

Thia-Michael Addition: The electron-deficient double bond of the fumarate is a Michael acceptor. It reacts selectively and efficiently with nucleophilic thiol groups, such as the side chain of cysteine, under mild, often physiological, conditions (pH ~7-8). This "click" reaction forms a stable, irreversible thioether linkage, a process also known as succination.[1]

-

Deprotection: The tert-butyl ester serves as a protecting group for the second carboxylic acid. It is stable under the basic conditions used for Fmoc-deprotection in SPPS but is readily cleaved with moderately strong acids, such as Trifluoroacetic Acid (TFA), typically during the final cleavage of the peptide from the resin support.

This strategic combination of reactions allows for the precise, covalent linking of two distinct molecules, such as a targeting peptide and a therapeutic payload.

Applications

The primary application of this linker is in the site-specific conjugation of peptides to other molecules, which is critical in several areas of drug development and chemical biology.

-

Peptide-Drug Conjugates (PDCs): PDCs represent a growing class of targeted therapies.[2][3] this compound can be used to link a cell-targeting peptide to a potent cytotoxic drug that contains a cysteine residue. The specificity of the peptide directs the drug to cancer cells, enhancing efficacy while minimizing systemic toxicity.

-

Peptide Labeling and Imaging: Fluorophores, biotin, or other reporter molecules functionalized with a thiol group can be conjugated to a fumarate-modified peptide for use in bioimaging, immunoassays, and proteomics.

-

Formation of Branched or Cyclic Peptides: The linker can be used to cyclize a peptide by reacting with a cysteine residue within the same chain or to link two separate peptide chains together.

Experimental Protocols

The following protocols provide a general framework for the on-resin modification of a peptide with this compound and subsequent conjugation. These steps assume the peptide has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry and the N-terminal Fmoc group has been removed.

Protocol 1: On-Resin N-Terminal Coupling of the Fumarate Linker

This protocol describes the coupling of this compound to the free N-terminus of a resin-bound peptide.

Materials:

-

Peptide-resin (with free N-terminus)

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 eq.) in DMF for 30 minutes. Drain the solvent.

-

Activation Solution Preparation: In a separate vial, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF.

-

Coupling Reaction: Add the activation solution to the swollen resin. Immediately add DIPEA (8 eq.) to the reaction vessel.

-

Incubation: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative test (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction.

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Diagram: Workflow for N-Terminal Linker Coupling

References

Mono-tert-butyl Fumarate: A Versatile Michael Acceptor for Organic Synthesis and Drug Development

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono-tert-butyl fumarate is an asymmetrical α,β-unsaturated dicarbonyl compound that serves as a versatile and valuable Michael acceptor in organic synthesis. The presence of both a carboxylic acid and a tert-butyl ester group provides a unique reactivity profile, allowing for selective conjugate additions and subsequent transformations. The electron-withdrawing nature of these functionalities activates the double bond for nucleophilic attack at the β-position, making it a key substrate for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is of significant interest in the synthesis of complex molecules and pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of mono-tert-butyl fumarate as a Michael acceptor.

Michael Addition Reactions of Mono-tert-butyl Fumarate

The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of mono-tert-butyl fumarate, the reaction proceeds via the attack of a nucleophile on the β-carbon of the activated alkene. A wide range of nucleophiles, including amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions, can be employed as Michael donors.

Reaction Mechanism

The general mechanism for a base-catalyzed Michael addition to mono-tert-butyl fumarate involves three key steps:

-

Nucleophile Formation: A base abstracts a proton from the Michael donor to generate a more potent nucleophile.

-

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of mono-tert-butyl fumarate, leading to the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a protic solvent to yield the final Michael adduct.

Applications in Drug Development

The Michael addition reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of pharmaceutical compounds. The succinate derivatives formed from the reaction of nucleophiles with fumarates are common structural motifs in bioactive molecules. While specific applications of mono-tert-butyl fumarate are emerging, its derivatives are key intermediates in the synthesis of compounds with potential therapeutic activities. For instance, the resulting β-amino acid derivatives from aza-Michael additions are precursors to various peptidomimetics and other biologically active molecules.

Experimental Protocols

The following section details experimental protocols for the Michael addition of various nucleophiles to mono-tert-butyl fumarate.

Protocol 1: Asymmetric Aza-Michael Addition of O-benzylhydroxylamine

This protocol describes the enantioselective addition of an amine nucleophile to mono-tert-butyl fumarate using a chiral organocatalyst.[1]

Materials:

-

Mono-tert-butyl fumarate

-

O-benzylhydroxylamine

-

Chiral thiourea/boronic acid organocatalyst

-

Benzoic acid

-

Toluene

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the chiral thiourea/boronic acid organocatalyst (0.01 mmol, 10 mol%).

-

Add benzoic acid (0.01 mmol, 10 mol%) to the vial.

-

Dissolve the catalyst and additive in toluene (0.5 mL).

-

Add mono-tert-butyl fumarate (0.1 mmol, 1.0 equiv) to the solution.

-

Add O-benzylhydroxylamine (0.12 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data:

| Entry | Michael Donor | Catalyst | Additive | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | O-benzylhydroxylamine | Chiral Thiourea/Boronic Acid | Benzoic Acid | Toluene | 24 | 85 | 95 |

Table 1: Asymmetric aza-Michael addition to mono-tert-butyl fumarate.[1]

Protocol 2: Base-Catalyzed Thia-Michael Addition of a Thiol

This protocol is a general procedure for the addition of a sulfur nucleophile to mono-tert-butyl fumarate, adapted from similar reactions with related Michael acceptors.

Materials:

-

Mono-tert-butyl fumarate

-

Thiophenol (or other thiol)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[2]undec-7-ene (DBU)

-

Tetrahydrofuran (THF) or acetonitrile

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of mono-tert-butyl fumarate (1.0 mmol, 1.0 equiv) in a suitable solvent like THF or acetonitrile (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 equiv).

-

Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or DBU (0.05 mmol, 5 mol%), to the stirred solution.

-

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography if necessary.

Expected Quantitative Data (based on analogous reactions):

| Entry | Michael Donor | Base (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | TEA (5) | THF | 1-3 | >90 |

| 2 | Benzyl mercaptan | DBU (5) | Acetonitrile | 1-3 | >90 |

Table 2: Representative conditions for thia-Michael addition to mono-tert-butyl fumarate.

Protocol 3: Organocatalyzed Michael Addition of a Carbon Nucleophile

This protocol describes the addition of a stabilized carbon nucleophile, such as diethyl malonate, to mono-tert-butyl fumarate.

Materials:

-

Mono-tert-butyl fumarate

-

Diethyl malonate

-

Tributylphosphine or Triphenylphosphine (1-10 mol%)

-

Anhydrous solvent (e.g., toluene, THF)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate (1.2 equiv) and anhydrous solvent.

-

Add mono-tert-butyl fumarate (1.0 equiv) to the solution.

-

Add the phosphine catalyst (e.g., tributylphosphine, 5 mol%) to the stirred solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Expected Quantitative Data (based on analogous reactions):

| Entry | Michael Donor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl malonate | Tributylphosphine (5) | Toluene | RT | 12-24 | 80-95 |

| 2 | Acetylacetone | Triphenylphosphine (10) | THF | 50 | 8-16 | 75-90 |

Table 3: Representative conditions for the Michael addition of carbon nucleophiles to mono-tert-butyl fumarate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a Michael addition reaction involving mono-tert-butyl fumarate.

References

- 1. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Diels-Alder Reaction with (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction's ability to form complex cyclic systems with high stereocontrol makes it an invaluable tool in the synthesis of natural products and pharmaceuticals.[1] (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is an interesting dienophile due to the presence of both a carboxylic acid and a bulky tert-butyl ester group, which can influence the stereochemical outcome of the reaction and provide handles for further synthetic transformations.

This document provides detailed experimental protocols for the Diels-Alder reaction of this compound with various dienes, including cyclopentadiene, anthracene, and furan. Both thermal and Lewis acid-catalyzed conditions are described to offer flexibility depending on the reactivity of the diene and the desired reaction efficiency.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The stereochemistry of the reactants is retained in the product. For cyclic dienes, the "endo" product, where the substituents on the dienophile are oriented towards the developing diene bridge, is often the kinetically favored product due to secondary orbital interactions.

Experimental Protocols

General Procedure for Thermal Diels-Alder Reaction

-

Reactant Preparation: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).

-

Addition of Diene: Add the diene (1.0 to 1.5 equivalents) to the solution. For solid dienes, add them directly. For volatile dienes like furan, add them to the cooled solution. For cyclopentadiene, it is typically generated by cracking dicyclopentadiene and used immediately.

-

Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C) and stir for the specified time (ranging from a few hours to several days). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the desired Diels-Alder adduct.

-

Characterization: Characterize the purified product by spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acid catalysis can accelerate the Diels-Alder reaction and enhance its regioselectivity and stereoselectivity by lowering the LUMO energy of the dienophile.[2][3]

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).

-

Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (0.1 to 1.1 equivalents) dropwise. Stir the mixture for 15-30 minutes.

-

Addition of Diene: Add the diene (1.0 to 1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Quenching and Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization: Purify and characterize the product as described in the thermal procedure.

Specific Protocols and Data

Protocol 1: Reaction with Cyclopentadiene

-

Diene: Freshly cracked cyclopentadiene.

-

Conditions:

-

Thermal: Toluene, 80 °C, 6 hours.

-

Lewis Acid Catalyzed: Dichloromethane, AlCl₃ (0.2 eq.), 0 °C to room temperature, 2 hours.

-

| Condition | Product | Yield (%) | Endo/Exo Ratio | ¹H NMR (CDCl₃, δ ppm) |

| Thermal | tert-butyl 3-carboxy-bicyclo[2.2.1]hept-5-ene-2-carboxylate | ~85-95 | ~4:1 | Major (endo): 6.15 (m, 1H), 5.90 (m, 1H), 3.40 (m, 1H), 3.20 (m, 1H), 2.95 (m, 1H), 1.50 (s, 9H), 1.45-1.30 (m, 2H). |

| Lewis Acid | tert-butyl 3-carboxy-bicyclo[2.2.1]hept-5-ene-2-carboxylate | >95 | >10:1 | Similar to thermal, with higher purity of the endo isomer. |

Protocol 2: Reaction with Anthracene

-

Diene: Anthracene.

-